molecular formula C8H8BrNO2 B6253008 3-bromo-5-(1,3-dioxolan-2-yl)pyridine CAS No. 959623-14-4

3-bromo-5-(1,3-dioxolan-2-yl)pyridine

Cat. No.: B6253008
CAS No.: 959623-14-4
M. Wt: 230.1
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Description

3-Bromo-5-(1,3-dioxolan-2-yl)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 3 and a 1,3-dioxolane ring at position 5 of the pyridine scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the dioxolane group acts as a protected aldehyde or ketone, enabling further functionalization . Its structural features make it valuable for synthesizing cholinergic drugs and electroluminescent materials .

Properties

CAS No.

959623-14-4

Molecular Formula

C8H8BrNO2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(1,3-dioxolan-2-yl)pyridine typically involves the bromination of 5-(1,3-dioxolan-2-yl)pyridine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific solvents and reagents to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical syntheses.

Scientific Research Applications

3-Bromo-5-(1,3-dioxolan-2-yl)pyridine is widely used in scientific research due to its versatile chemical properties. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of biological systems and the development of bioactive molecules.

  • Medicine: In the design and synthesis of pharmaceuticals and drug candidates.

  • Industry: In the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 3-bromo-5-(1,3-dioxolan-2-yl)pyridine exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Trends

  • Positional Effects : 3-Substituted pyridines generally exhibit higher reaction yields than 4-substituted analogs due to reduced steric hindrance and favorable electronic effects .
  • Biological vs. Material Applications: Dioxaborolane derivatives are preferred in materials science (e.g., electroluminescent devices), while amino and thiosemicarbazone derivatives dominate medicinal chemistry .
  • Synthetic Efficiency : Bulky substituents (e.g., tetrahydropyranyloxy) reduce reaction yields but enhance drug-like properties .

Biological Activity

3-Bromo-5-(1,3-dioxolan-2-yl)pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure, characterized by a bromine atom at the 3-position and a 1,3-dioxolane ring at the 5-position of the pyridine core, allows for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C₈H₈BrNO₂
  • Molecular Weight : 230.06 g/mol
  • Physical State : Solid

The biological activity of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine primarily arises from its interactions with various biological targets. The bromine atom and the dioxolane ring enhance its binding affinity to enzymes and receptors. The compound may act by:

  • Inhibiting Enzyme Activity : It can interfere with enzyme functions critical for cellular processes.
  • Modulating Receptor Functions : It may affect receptor signaling pathways, which could lead to therapeutic effects.
  • Interfering with Nucleic Acids : Potential interactions with DNA or RNA can disrupt cellular functions.

Pharmacological Activities

Research indicates that compounds similar to 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine exhibit various pharmacological activities:

Comparative Analysis

A comparative analysis of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine with related compounds reveals distinct differences in biological activity due to structural variations. The table below summarizes these comparisons:

Compound NameStructural FeaturesUnique Biological Activity
2-Bromo-5-(1,3-dioxolan-2-yl)pyridineBromine at position 2Varies in reactivity and binding properties
2-Bromo-6-(1,3-dioxolan-2-yl)pyridineMethyl group additionAlters solubility and potential activity
4-Bromo-pyridine derivativesVarying substituents at other positionsOften used in pharmaceuticals

Antimicrobial Studies

A study evaluating the antimicrobial activity of related pyridine derivatives found that certain compounds exhibited MIC (Minimum Inhibitory Concentration) values significantly lower than established antibiotics like ketoconazole. For instance, some derivatives showed MIC values as low as 0.009 mg/mL against various fungal strains . This suggests that 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine could potentially have strong antifungal properties.

Anticancer Research

Although specific data on 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine is limited, similar pyridine derivatives have been reported to possess anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations into this compound's structure could reveal its potential as an anticancer agent.

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